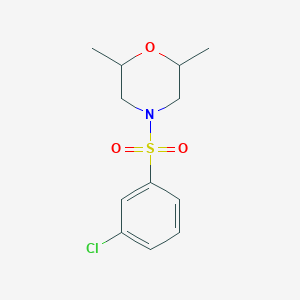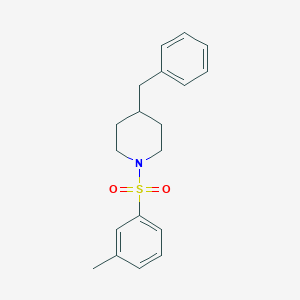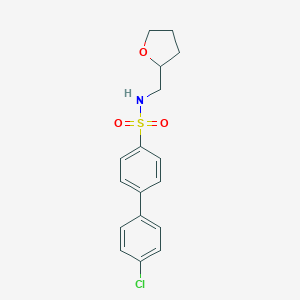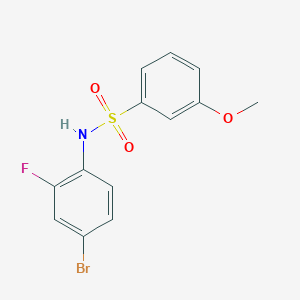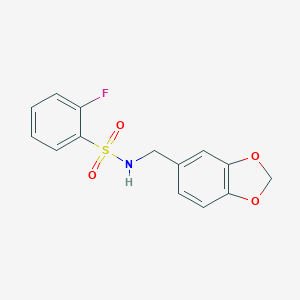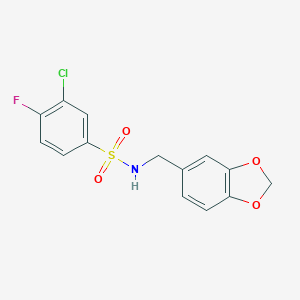![molecular formula C24H20N4OS2 B492651 N-[4-(1,3-benzotiazol-2-il)fenil]-3-(3-ciano-4,6-dimetilpiridin-2-il)sulfanilpropanamida CAS No. 667913-11-3](/img/structure/B492651.png)
N-[4-(1,3-benzotiazol-2-il)fenil]-3-(3-ciano-4,6-dimetilpiridin-2-il)sulfanilpropanamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a benzothiazole moiety, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring . Benzothiazole derivatives have been associated with a wide range of biological activities, including antibacterial, antifungal, and anticancer properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, along with a phenyl ring and a pyridine ring, both substituted with various functional groups. The exact structure would need to be determined using techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzothiazole ring might contribute to its potential biological activity . The exact properties would need to be determined experimentally.Aplicaciones Científicas De Investigación
Estudios Estructurales
El compuesto se ha utilizado en estudios estructurales, particularmente en el análisis de hidrazonilsulfonas y sus iminotautoméros . Estos estudios se han llevado a cabo en N-(1,3-benzotiazol-2-il)-4-(halogenobencenosulfonil)-hidrazidas . Los estudios incluyeron difracción de rayos X de monocristal, análisis de la superficie de Hirshfeld y cálculos PIXEL .
Materiales Ópticos
Las hidrazonilsulfonas como Bt-NHNHSO2R y sus iminotautoméros, que incluyen el compuesto en cuestión, se han estudiado como materiales ópticos . Estos materiales tienen aplicaciones potenciales en varios campos, incluidas las telecomunicaciones y el almacenamiento de datos .
Potencial Biológico
El compuesto se ha estudiado por su potencial biológico . Esto incluye su posible uso en el desarrollo de nuevos medicamentos y terapias .
Agentes Antibacterianos
El compuesto se ha utilizado en la síntesis de nuevas N’-(1,3-benzotiazol-2-il)-arilamidas C 1-18 . Estos compuestos se han probado para determinar su actividad antibacteriana, y algunos muestran resultados prometedores contra Staphylococcus aureus .
Desarrollo de Medicamentos
La estructura y las propiedades del compuesto lo convierten en un candidato para el desarrollo de medicamentos
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4OS2/c1-15-13-16(2)26-24(19(15)14-25)30-12-11-22(29)27-18-9-7-17(8-10-18)23-28-20-5-3-4-6-21(20)31-23/h3-10,13H,11-12H2,1-2H3,(H,27,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCHWCCVEXWTKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4'-Chloro[1,1'-biphenyl]-4-yl)sulfonyl]-2-methylpiperidine](/img/structure/B492570.png)
![1-[(4'-Chloro[1,1'-biphenyl]-4-yl)sulfonyl]azepane](/img/structure/B492572.png)
